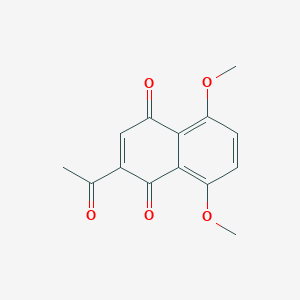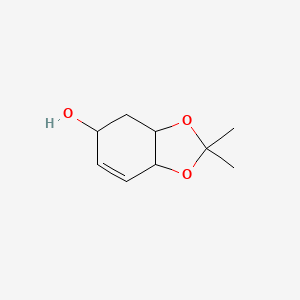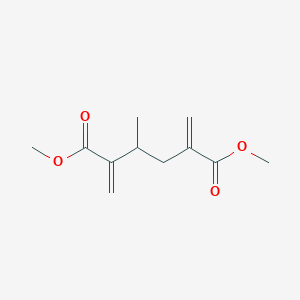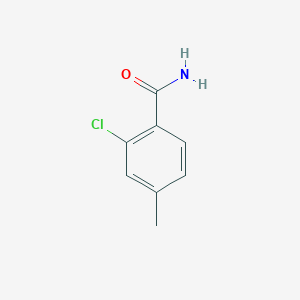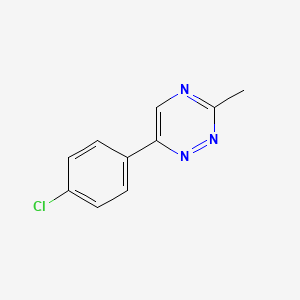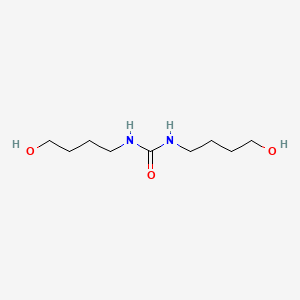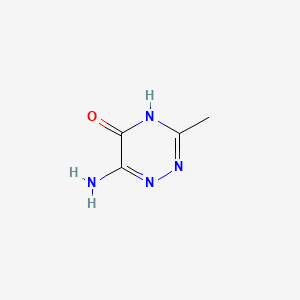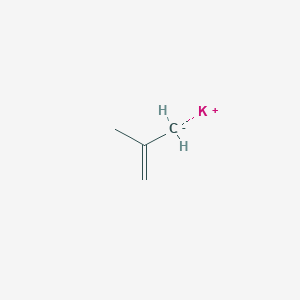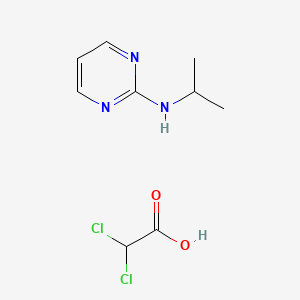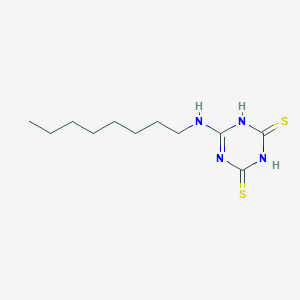![molecular formula C20H20N2O7 B14489049 1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline CAS No. 64154-79-6](/img/structure/B14489049.png)
1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a benzyloxy group, a methoxy group, and a nitro group attached to a benzoyl moiety, which is further linked to an L-proline unit
Méthodes De Préparation
The synthesis of 1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxylation: The addition of a methoxy group to the benzene ring.
Benzyloxylation: The attachment of a benzyloxy group to the benzene ring.
Coupling with L-proline: The final step involves coupling the benzoyl derivative with L-proline under specific reaction conditions, such as the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The ester bond between the benzoyl moiety and L-proline can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, nucleophiles, and acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. The pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
1-[4-(Benzyloxy)-5-methoxy-2-nitrobenzoyl]-L-proline can be compared with other benzoyl derivatives, such as:
1-[4-(Benzyloxy)-5-chloro-2-nitrobenzoyl]-L-proline: Similar structure but with a chloro group instead of a methoxy group.
1-[4-(Benzyloxy)-5-methoxy-2-aminobenzoyl]-L-proline: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
64154-79-6 |
|---|---|
Formule moléculaire |
C20H20N2O7 |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
(2S)-1-(5-methoxy-2-nitro-4-phenylmethoxybenzoyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H20N2O7/c1-28-17-10-14(19(23)21-9-5-8-15(21)20(24)25)16(22(26)27)11-18(17)29-12-13-6-3-2-4-7-13/h2-4,6-7,10-11,15H,5,8-9,12H2,1H3,(H,24,25)/t15-/m0/s1 |
Clé InChI |
LAYKEZZQCFVAQQ-HNNXBMFYSA-N |
SMILES isomérique |
COC1=C(C=C(C(=C1)C(=O)N2CCC[C@H]2C(=O)O)[N+](=O)[O-])OCC3=CC=CC=C3 |
SMILES canonique |
COC1=C(C=C(C(=C1)C(=O)N2CCCC2C(=O)O)[N+](=O)[O-])OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-2H-cyclohepta[b]thiophene-2-thione](/img/structure/B14488973.png)

